4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one
CAS No.: 944-87-6
Cat. No.: VC13312548
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 944-87-6 |
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Molecular Formula | C9H12ClN3O |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C9H12ClN3O/c10-8-7(6-11-12-9(8)14)13-4-2-1-3-5-13/h6H,1-5H2,(H,12,14) |
Standard InChI Key | WQLKVIOQJNBUPA-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl |
Canonical SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl |
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted with chlorine at position 4 and a piperidine group at position 5. The IUPAC name, 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one, reflects this arrangement. Key structural features include:
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Pyridazinone ring: Imparts planarity and hydrogen-bonding capacity via the carbonyl group.
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Piperidine moiety: Introduces conformational flexibility and basicity (pKa ~10.5 for piperidine).
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Chlorine atom: Enhances electrophilicity and influences metabolic stability.
The molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.66 g/mol.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂ClN₃O | |
Molecular Weight | 213.66 g/mol | |
IUPAC Name | 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one | |
SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |
Solubility (Predicted) | Low in water; soluble in DMSO, methanol |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves functionalizing pyridazinone precursors through nucleophilic substitution or coupling reactions. A representative pathway includes:
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Chlorination of Pyridazinone:
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5-Aminopyridazin-3(2H)-one undergoes chlorination using POCl₃ or PCl₅ to introduce the 4-chloro group.
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Piperidine Substitution:
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The chlorine at position 4 is displaced by piperidine under basic conditions (e.g., K₂CO₃ in DMF) via an SNAr mechanism.
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Table 2: Optimized Reaction Conditions for Piperidine Substitution
Parameter | Condition | Yield | Source |
---|---|---|---|
Solvent | Dimethylformamide (DMF) | 78% | |
Base | Potassium carbonate | - | |
Temperature | 80°C, 12 hours | - | |
Purification | Recrystallization (Ethyl acetate/methanol) | - |
Advanced Methodologies
Patent CN106432232A describes a related synthesis using Curtius rearrangement for analogous piperidine-pyridazinone hybrids :
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Step 1: Protection of 4-piperidone with di-tert-butyl dicarbonate (91% yield).
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Step 2: Reductive amination with nitriles to form intermediate amines.
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Step 3: Acid-mediated cyclization to construct the pyridazinone ring.
This method emphasizes the utility of protective groups and transition-metal-free conditions, though direct adaptation to 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one requires further validation.
Pharmacological Applications
Table 3: Cytotoxic Activity of Pyridazinone Analogs
Compound | Cell Line (IC₅₀, μM) | Mechanism | Source |
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4a | HEP3BPN11 (76.78) | Topoisomerase II inhibition | |
4e | MDA-MB-453 (73.09) | VEGF suppression |
Challenges and Research Gaps
Pharmacokinetic Limitations
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Low bioavailability: Predicted high logP (~2.5) may limit aqueous solubility.
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Metabolic instability: Piperidine N-oxidation and pyridazinone ring hydroxylation likely produce reactive metabolites.
Toxicity Concerns
No in vivo toxicity data exist for the compound, though related pyridazinones show hepatotoxicity at high doses (>100 mg/kg in rodents) .
Future Directions
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